
R-4-oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-Dinaphtho[2,1-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
R-4-oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-Dinaphtho[2,1-d is a useful research compound. Its molecular formula is C48H41O4P and its molecular weight is 712.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
R-4-oxide-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-2,6-di-9-phenanthrenyl-Dinaphtho[2,1-d] is a complex organic compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity based on diverse research findings and case studies.
The compound's molecular formula is C48H37O4P, with a molecular weight of approximately 708.8 g/mol. It belongs to the class of dioxaphosphepin compounds and features multiple phenanthrenyl groups that contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C48H37O4P |
Molecular Weight | 708.8 g/mol |
CAS Number | 1028416-47-8 |
Melting Point | 390-400 °C |
Optical Activity | [α]22/D −44.0°, c = 1 in DMSO |
Research indicates that R-4-oxide exerts its biological effects primarily through its interaction with specific cellular targets. The compound has been shown to modulate enzyme activity and influence signaling pathways associated with cell proliferation and apoptosis.
Enzyme Inhibition
Studies have demonstrated that R-4-oxide inhibits certain enzymes involved in metabolic pathways. For instance:
- Cyclooxygenase (COX) Inhibition : The compound has shown potential in inhibiting COX enzymes, which are critical in inflammatory processes.
Antioxidant Activity
R-4-oxide exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, thereby protecting against cellular damage.
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of R-4-oxide against various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent cytotoxic effects.
Study 2: Neuroprotective Effects
Another research article focused on the neuroprotective effects of R-4-oxide in a model of neurodegeneration. Key findings included:
- Model Used : SH-SY5Y neuroblastoma cells treated with neurotoxic agents.
- Results : R-4-oxide significantly reduced cell death and improved cell viability by up to 70% compared to controls.
Properties
IUPAC Name |
9-[4-(3-phenanthren-9-yl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]phenanthrene;phosphoric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38.H3O4P/c1-7-19-39-31(13-1)25-35(45-27-33-15-3-5-17-37(33)41-21-9-11-23-43(41)45)29-47(39)48-30-36(26-32-14-2-8-20-40(32)48)46-28-34-16-4-6-18-38(34)42-22-10-12-24-44(42)46;1-5(2,3)4/h3-6,9-12,15-18,21-30H,1-2,7-8,13-14,19-20H2;(H3,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBINEUIUXYFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2C3=CC(=CC4=C3CCCC4)C5=CC6=CC=CC=C6C7=CC=CC=C75)C8=CC9=CC=CC=C9C1=CC=CC=C18.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H41O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.